N-(4-ethoxyphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Description
N-(4-ethoxyphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20FN3O3S2 and its molecular weight is 469.55. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Inhibitory Activity on Enzymes
One significant application of compounds structurally related to the one is their potential as dual inhibitors of critical enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are essential for DNA synthesis and cell proliferation, making their inhibitors valuable for studying and potentially treating various diseases, including cancer. A study by Gangjee et al. (2008) synthesized analogs with the core thieno[2,3-d]pyrimidine scaffold showing potent inhibitory activities against both human TS and DHFR, indicating the potential of such compounds in biomedical research (Gangjee et al., 2008).
Antiviral Activity and Molecular Docking
Another application is in antiviral research, where related compounds have been synthesized and characterized for their potential antiviral activities. For instance, Mary et al. (2020) investigated a novel antiviral active molecule closely related to the query compound, demonstrating its potency against SARS-CoV-2 protein through molecular docking studies. This suggests the compound's utility in exploring antiviral mechanisms and drug development processes (Mary et al., 2020).
Crystal Structure Analysis
Research into the crystal structures of related compounds, as conducted by Subasri et al. (2016), provides insights into their molecular conformation, stability, and potential interactions with biological targets. Such studies are crucial for the design and optimization of new therapeutic agents by understanding the structural basis of their activity (Subasri et al., 2016).
Synthesis and Mechanistic Studies
Compounds with the thieno[3,2-d]pyrimidine scaffold serve as a basis for synthesizing novel entities with potential biological activities. Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol using immobilized lipase, demonstrating the versatility of related compounds in synthesizing intermediates for natural and pharmaceutical product development (Magadum & Yadav, 2018).
Antioxidant Activity
The construction of coordination complexes with pyrazole-acetamide derivatives, as studied by Chkirate et al. (2019), shows how structural analogs of the queried compound can exhibit significant antioxidant activity. These findings highlight their potential application in studying oxidative stress-related pathological conditions and in the development of antioxidant therapies (Chkirate et al., 2019).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S2/c1-2-30-18-9-7-17(8-10-18)25-20(28)14-32-23-26-19-11-12-31-21(19)22(29)27(23)13-15-3-5-16(24)6-4-15/h3-12H,2,13-14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHORJXUQYBXGLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide |
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